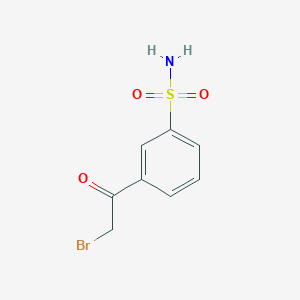

3-Bromoacetyl-benzenesulfonamide

Beschreibung

3-Bromobenzenesulfonamide (CAS 89599-01-9) is an organobromine sulfonamide derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.08 g/mol . Its structure features a benzene ring substituted with a bromine atom at the meta position and a sulfonamide (-SO₂NH₂) group. The SMILES notation is C1=CC(=CC(=C1)Br)S(=O)(=O)N, highlighting the bromine and sulfonamide substituents . This compound is primarily utilized as a reagent in organic synthesis and pharmaceutical research due to its reactive bromine moiety and sulfonamide functionality, which enable participation in nucleophilic substitutions and enzyme inhibition studies .

Eigenschaften

IUPAC Name |

3-(2-bromoacetyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c9-5-8(11)6-2-1-3-7(4-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIFOFIOMUINIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574791 | |

| Record name | 3-(Bromoacetyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17823-33-5 | |

| Record name | 3-(2-Bromoacetyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17823-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromoacetyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

Introduction of the Bromoacetyl Group

- The bromoacetyl group is introduced by reacting the aromatic ketone or amine with bromoacetyl bromide or related reagents under controlled conditions.

- Bromination can also be achieved using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in inert solvents like chloroform or carbon tetrachloride, often under UV light or radical initiators to facilitate the reaction.

Formation of the Benzenesulfonamide Group

- The sulfonamide group is typically introduced by reacting the aromatic amine with benzenesulfonyl chloride or related sulfonyl halides in the presence of a base.

- This reaction is often carried out in inert solvents such as diethyl ether, tetrahydrofuran, or acetonitrile at temperatures ranging from 0 to 40 °C to optimize yield and purity.

Reaction Conditions and Solvents

- Suitable solvents include chloroform, carbon tetrachloride, toluene, chlorobenzene, diethyl ether, tetrahydrofuran, and acetonitrile depending on the step.

- Reaction temperatures vary:

- Bromination: 20–90 °C, often with UV light or radical initiators.

- Sulfonamide formation: 0–40 °C.

- Catalytic amounts of N,N-dimethylformamide (DMF) may be used to enhance reaction rates.

Purification

- After reaction completion, the mixture is typically poured into water and acidified with dilute hydrochloric acid (e.g., 10% HCl).

- Extraction with ethyl acetate or hexane follows, washing with water, drying over sodium sulfate, and evaporation to isolate the product.

- Final purification is often achieved by recrystallization from solvents such as 1,4-dioxane or diethyl ether.

Representative Synthetic Route (Summary Table)

Research Findings and Optimization Notes

- The use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent is preferred due to controlled bromination and higher yields.

- Radical initiators such as azoisobutyronitrile (AIBN) or UV light improve bromination efficiency.

- Reaction yields for benzenesulfonamide formation are generally good, with reported yields up to 85% after recrystallization.

- The process is scalable and uses readily available starting materials, making it suitable for research and industrial applications.

- The compound’s purity and identity are confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry, with characteristic signals for the sulfonamide NH and bromoacetyl methylene protons.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromoacetyl-benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Condensation Reactions: It can participate in condensation reactions with amines to form imines or with alcohols to form esters.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a valuable candidate in medicinal chemistry:

- Antimicrobial Activity : Research indicates that derivatives of 3-bromoacetyl-benzenesulfonamide demonstrate significant antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents .

- Anticancer Potential : Studies have shown that this compound can inhibit the proliferation of cancer cells, indicating its role as a lead compound in cancer therapy. For example, certain derivatives have been tested against HepG2 and MDA-MB-231 cell lines, showing promising cytotoxic effects .

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit specific enzymes, such as monoamine oxidase (MAO), which are implicated in neurodegenerative diseases. Compounds derived from this compound have been explored as potential treatments for conditions like Parkinson's disease .

Applications in Drug Discovery

The versatility of this compound makes it an essential scaffold in drug discovery:

- Lead Compound Development : Its derivatives serve as lead compounds for developing new drugs targeting various diseases, including diabetes and cancer. The ability to modify the sulfonamide group allows for the fine-tuning of biological activity and selectivity .

- Building Block for Heterocyclic Compounds : The compound is utilized in synthesizing complex heterocyclic systems, which are critical in pharmaceuticals. It can be transformed into various five and six-membered rings such as imidazoles and thiazoles, broadening the scope of potential therapeutic agents .

Case Studies and Research Findings

Numerous studies highlight the applications and efficacy of this compound:

Wirkmechanismus

The mechanism of action of 3-Bromoacetyl-benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromoacetyl group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic Research Questions

Q. How can the structural identity of 3-Bromoacetyl-benzenesulfonamide be confirmed experimentally?

- Methodological Answer : Combine X-ray crystallography (using SHELX software for refinement ) with spectroscopic techniques. For example:

- NMR : Compare and chemical shifts to structurally similar sulfonamides (e.g., 4-(Trifluoromethyl)benzenesulfonamide, CAS 830-43-3 ).

- Mass Spectrometry : Validate molecular weight (theoretical MW: 236.08 g/mol for 3-Bromobenzenesulfonamide ).

- Data Cross-Validation : Use crystallographic bond lengths/angles from SHELXL refinement to resolve ambiguities in NMR assignments.

Q. What synthetic routes are suitable for preparing this compound derivatives?

- Methodological Answer : The bromoacetyl group is reactive toward nucleophiles (e.g., amines, thiols). A parallel approach involves:

- Step 1 : Functionalize the benzenesulfonamide core via electrophilic substitution (e.g., bromoacetylation using bromoacetyl bromide).

- Step 2 : Purify intermediates via column chromatography, referencing protocols for analogous compounds like 3-Bromophenethylamine (CAS 58971-11-2 ).

- Key Considerations : Monitor reaction progress using TLC and HPLC to avoid side products.

Q. What solvents are compatible with this compound for reaction design?

- Methodological Answer : Based on solubility data for similar sulfonamides:

- Polar aprotic solvents : DMSO or methanol (slight solubility, as observed in 5-Amino-2-methyl-benzenesulfonamide ).

- Avoid protic solvents if the bromoacetyl group is prone to hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental spectral data for this compound?

- Methodological Answer :

- Iterative Refinement : Re-examine computational parameters (e.g., DFT functional choice) and compare with XRD-derived bond lengths .

- Experimental Cross-Check : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, as done for 4-(Trifluoromethyl)benzenesulfonamide .

Q. What strategies optimize the stability of this compound in aqueous media for biological assays?

- Methodological Answer :

- pH Control : Stabilize the sulfonamide group by maintaining pH > 7 (prevents hydrolysis of the sulfonamide moiety).

- Lyophilization : Store as a lyophilized powder, referencing handling guidelines for hygroscopic sulfonamides like 3-Amino-4-chloro-N,N-diethyl-benzenesulfonamide .

- Degradation Monitoring : Use HPLC with UV detection (e.g., 254 nm) to track decomposition products.

Q. How can the reactivity of the bromoacetyl group in this compound be exploited for protein conjugation studies?

- Methodological Answer :

- Thiol-Specific Reactions : React with cysteine residues under mild conditions (pH 7.4, 25°C).

- Validation : Confirm conjugation efficiency via SDS-PAGE or MALDI-TOF, as applied to bromoacetyl-containing probes in drug discovery .

- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates with model thiols (e.g., glutathione).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.